(1-Hydroxycyclopentyl)phenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-hydroxycyclopentyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)11(10-6-2-1-3-7-10)13(16)8-4-5-9-13/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVVPVXRMHIATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(C2=CC=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266818 | |
| Record name | α-(1-Hydroxycyclopentyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25209-52-3 | |
| Record name | α-(1-Hydroxycyclopentyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25209-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Hydroxy-alpha-phenylcyclopentylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025209523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25209-52-3 | |
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| Record name | 25209-52-3 | |
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| Record name | α-(1-Hydroxycyclopentyl)benzeneacetic acid | |
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| Record name | (1-hydroxycyclopentyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-HYDROXY-.ALPHA.-PHENYLCYCLOPENTYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GZ2XU3YM | |
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Contextualization Within Complex Organic Molecule Synthesis
The strategic importance of (1-Hydroxycyclopentyl)phenylacetic acid in contemporary organic synthesis lies in its possession of multiple functional groups: a carboxylic acid, a hydroxyl group, and a phenyl ring, all arranged around a cyclopentyl core. This distinct arrangement provides a rich platform for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of sterically demanding quaternary carbon centers. The cyclopentane (B165970) ring, a common scaffold in many natural products and bioactive molecules, coupled with the α-hydroxy acid and phenyl moieties, makes this compound a valuable precursor for creating intricate three-dimensional structures.
The presence of both a nucleophilic hydroxyl group and an electrophilic (or potentially nucleophilic, via its carboxylate) carboxylic acid group within the same molecule allows for intramolecular reactions to form lactones, or for sequential intermolecular reactions to build more complex structures. The phenyl group can be further functionalized, adding another layer of synthetic versatility. This combination of features makes this compound a desirable starting material for the synthesis of complex targets, including pharmaceuticals and other biologically active compounds.
Significance As a Pivotal Synthetic Intermediate
The most prominent role of (1-Hydroxycyclopentyl)phenylacetic acid is as a key intermediate in the synthesis of the anticholinergic drug, Cyclopentolate (B1215867). nih.gov Cyclopentolate is a muscarinic antagonist used to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) for ophthalmic examinations. The synthesis of Cyclopentolate involves the esterification of this compound with 2-(dimethylamino)ethanol.
Beyond its application in the synthesis of Cyclopentolate, this compound and its derivatives are utilized in other areas of medicinal chemistry. For instance, it is used in the preparation of oxazolidinone compounds, which have been investigated as inhibitors of tankyrase, an enzyme implicated in cancer. chemicalbook.comchemicalbook.com The structural motif of an α-hydroxy-α-aryl acetic acid is a common feature in many biologically active molecules, and this compound provides a readily accessible route to this important class of compounds.
The synthesis of this pivotal intermediate is most commonly achieved through the reaction of phenylacetic acid with cyclopentanone (B42830). This transformation can be facilitated by various reagents, including organic bases or Grignard reagents, which deprotonate the α-carbon of phenylacetic acid, allowing it to act as a nucleophile and attack the carbonyl carbon of cyclopentanone.
| Reactants | Reagents/Catalysts | Reference |
|---|---|---|
| Phenylacetic acid, Cyclopentanone | Organic Base | CN106083615A |
| Phenylacetic acid, Cyclopentanone | Grignard Reagent | A kind of preparation method of cyclopentolate hydrochloride intermediate - Google Patents |
Overview of Research Trajectories for α Functionalized Carboxylic Acids
Early Approaches to α-(1-Hydroxycyclopentyl)phenylacetic Acid Synthesis
Initial synthetic strategies for (1-hydroxycyclopentyl)phenylacetic acid relied on established organometallic reactions, particularly the Grignard reaction, a powerful tool for creating carbon-carbon bonds. google.com These early methods laid the groundwork for subsequent process optimization.
Grignard Reagent-Mediated Condensation Reactions
The condensation of a phenylacetic acid derivative with cyclopentanone (B42830) using a Grignard reagent is a foundational approach to synthesizing the target molecule. This method involves the nucleophilic addition of the Grignard reagent to the carbonyl group of cyclopentanone.
One of the earliest reported synthetic routes for cyclopentolate (B1215867) involves the use of phenylacetic acid sodium salt as a starting material. nih.gov In this approach, the sodium salt of phenylacetic acid is reacted with a Grignard reagent, which then adds to cyclopentanone. This method is highlighted in patent literature as a viable pathway to obtaining the 2-(1-hydroxycyclopentyl)-phenylacetic acid intermediate. nih.gov The reaction is typically carried out in an aprotic solvent like ether.
Phenylacetic acid reacts with bases to form its corresponding salts, such as sodium phenylacetate (B1230308). orgsyn.org This salt can then be utilized in subsequent reactions.
Table 1: Reactants for the Synthesis of this compound
| Reactant | Role |
| Phenylacetic Acid Sodium Salt | Starting Material |
| Cyclopentanone | Electrophile |
| Grignard Reagent | Nucleophile Source |
| Ether | Solvent |
This early method, while effective, presented challenges in terms of reaction control and the handling of reagents, prompting further research into more refined synthetic protocols.
The versatility of Grignard reagents allows for the use of various alkyl or aryl magnesium halides. Isopropylmagnesium bromide is a commonly used Grignard reagent in organic synthesis. google.com It can function as a strong base and a nucleophile. In the context of synthesizing α-hydroxy acids, an isopropylmagnesium halide can be used to generate the necessary carbanion for addition to a ketone.
In some advanced protocols, an isopropylmagnesium chloride lithium chloride complex is used to facilitate reactions such as iodine-magnesium exchange, which can be a step in the formation of a required organomagnesium intermediate. While the direct application of isopropylmagnesium bromide for the synthesis of this compound is a plausible extension of Grignard chemistry, specific yield and detailed reaction conditions for this particular transformation are not extensively detailed in publicly available literature. However, the general principles of Grignard reactions suggest its potential utility in this synthesis. google.com The choice of the Grignard reagent can influence the reactivity and outcome of the reaction.
Advanced Synthetic Strategies
With the aim of improving efficiency, safety, and suitability for large-scale production, advanced synthetic strategies have been developed. These methods focus on optimizing reaction conditions and exploring alternative reagent systems.
Optimized Grignard Reaction Protocols for Industrial Scale
The transition from laboratory-scale synthesis to industrial production necessitates the optimization of reaction protocols to ensure safety, cost-effectiveness, and high yield. For the synthesis of this compound, which is a crucial intermediate for the widely used ophthalmic drug cyclopentolate hydrochloride, such optimizations are critical. google.comnih.gov
Industrial methods often favor commercially available Grignard reagents to mitigate the risks associated with their in-house preparation. The use of such reagents can lead to a more controlled and safer process. A key aspect of optimization involves the reaction solvent and temperature. While diethyl ether is a classic solvent for Grignard reactions, tetrahydrofuran (B95107) (THF) is often preferred for industrial applications due to its higher boiling point, which allows for reactions to be conducted at higher temperatures, potentially increasing the reaction rate and improving the solubility of reactants and products.
A patented industrial preparation method for the cyclopentolate hydrochloride intermediate, 2-(1-hydroxycyclopentyl)-phenylacetic acid, involves the reaction of phenylacetic acid with cyclopentanone using a Grignard reagent. This process emphasizes simple operation, mild reaction conditions, and high yield, making it suitable for large-scale industrial production. The purification of the final product is also a critical step, with recrystallization from a suitable organic solvent being a common method to ensure high purity.
Application of m-Toluene Magnesium Chloride Tetrahydrofuran Solvent Systems
A specific example of an advanced synthetic strategy involves the use of a pre-prepared solution of m-tolylmagnesium chloride in tetrahydrofuran (THF). This system offers advantages in terms of stability and reactivity. A patent describes a method where a 2M solution of m-tolylmagnesium chloride in THF is used for the synthesis of 2-(1-hydroxycyclopentyl)-phenylacetic acid.
In this process, phenylacetic acid dissolved in THF is added dropwise to the m-tolylmagnesium chloride solution at room temperature. After a period of stirring, cyclopentanone is added, and the reaction mixture is gently heated to 35°C. The reaction is then quenched with an aqueous hydrochloric acid solution. This specific protocol has been reported to produce the desired product in a high yield of 85.6% with a purity of 95.2% as determined by HPLC.
Table 2: Reaction Parameters for the Synthesis of 2-(1-hydroxycyclopentyl)-phenylacetic acid using m-Tolylmagnesium Chloride
| Parameter | Value | Reference |
| Grignard Reagent | 2M m-Tolylmagnesium chloride in THF | |
| Starting Material | Phenylacetic acid in THF | |
| Reactant | Cyclopentanone | |
| Reaction Temperature | Room temperature, then 35°C | |
| Quenching Agent | 15% aqueous hydrochloric acid | |
| Yield | 85.6% | |
| Purity (HPLC) | 95.2% |
The use of THF as a solvent is crucial. THF can effectively solvate the magnesium center of the Grignard reagent, influencing the Schlenk equilibrium and enhancing the reactivity of the organometallic species. Its higher boiling point compared to diethyl ether also provides a wider operational temperature range. The selection of m-tolylmagnesium chloride demonstrates the tunability of the Grignard reagent to achieve specific reaction outcomes.
Control of Reaction Parameters for Enhanced Yield and Purity
The optimization of reaction conditions is critical for the successful synthesis of this compound, influencing both the yield and purity of the final product. Key parameters that are typically controlled include temperature, pressure, solvent, and the nature of catalysts or initiators. While specific optimization data for the direct synthesis of this compound is not extensively published, analysis of analogous transformations provides insight into effective control strategies.
For instance, in syntheses involving organometallic intermediates, such as those in Grignard or Reformatsky-type reactions, temperature control is paramount. Exothermic additions must be managed to prevent side reactions, such as enolization of the ketone or decomposition of the organometallic reagent. A patent for a similar structure, 1-hydroxymethyl cyclopropyl (B3062369) acetic acid, via a Grignard reaction specifies a reaction temperature of 5 to 10 °C. google.com Similarly, the acylation step in the synthesis of 1-hydroxycyclohexyl phenyl ketone is conducted at a controlled temperature of 35 ± 2 °C to ensure optimal conversion. google.com
The choice of solvent is also crucial, as it affects the solubility of reagents and the stability of intermediates. Anhydrous ethers like diethyl ether and tetrahydrofuran (THF) are commonly employed for organometallic reactions due to their ability to solvate the metal center, although cyclopentyl methyl ether (CPME) has been studied as a more stable alternative. google.comd-nb.info The pressure may also be controlled, particularly when gaseous reactants like carbon dioxide are used in carboxylation steps. google.com
The following interactive table summarizes typical reaction parameters that are controlled in synthetic routes analogous to those for this compound, highlighting the importance of meticulous process control.
| Parameter | Controlled Aspect | Typical Range/Value (Analogous Reactions) | Rationale for Control | Reference |
|---|---|---|---|---|
| Temperature | Grignard/Acylation Steps | 5 to 37 °C | Prevents side reactions, decomposition of reagents, and ensures selective nucleophilic addition. | google.comgoogle.com |
| Solvent | Reaction Medium | Anhydrous Diethyl Ether, THF, CPME | Ensures solubility of reagents and stabilizes organometallic intermediates. | google.comd-nb.info |
| Pressure | Carboxylation Step | 0.01-0.03 MPa | Controls the introduction of gaseous reagents like CO2. | google.com |
| Initiator | Grignard Formation | Elemental Iodine, 1,2-dibromoethane | Activates the magnesium surface to initiate the formation of the Grignard reagent. | d-nb.info |
Alternative Synthetic Pathways and Catalyst Systems
One of the most direct and classical methods is the Reformatsky reaction . wikipedia.orgpsiberg.comlibretexts.org This pathway involves the reaction of cyclopentanone with an α-halo-phenylacetate, such as ethyl bromo-phenylacetate, in the presence of activated zinc dust. wikipedia.org The zinc inserts into the carbon-halogen bond to form an organozinc reagent (a Reformatsky enolate), which is less basic than a Grignard reagent and adds nucleophilically to the carbonyl carbon of cyclopentanone. libretexts.org Subsequent acidic workup hydrolyzes the resulting zinc alkoxide and the ester to yield the desired tertiary α-hydroxy acid. The reaction is typically performed in an inert solvent like THF or diethyl ether. psiberg.com
A second major pathway is the Grignard reaction . This approach has two primary variations. The first involves the addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to an appropriate cyclopentyl α-keto ester, such as ethyl cyclopentylglyoxylate. The second, and more common, variation involves the addition of a cyclopentylmagnesium halide to a phenylglyoxylic acid derivative or the addition of a Grignard reagent derived from a protected phenylacetonitrile (B145931) to cyclopentanone. masterorganicchemistry.comchegg.com A highly relevant route would be the reaction of the enolate of an ester like ethyl phenylacetate (formed with a strong base like lithium diisopropylamide) with cyclopentanone, followed by hydrolysis. A related process involves the carboxylation of a pre-formed tertiary alcohol. For example, 1-phenylcyclopentanol (B87942) can be deprotonated and reacted with carbon dioxide, although this is often a low-yielding process. masterorganicchemistry.com
A third potential route involves cyanohydrin chemistry . Cyclopentanone can be converted to cyclopentanone cyanohydrin by treatment with hydrogen cyanide (or a salt like KCN with acid). youtube.com The hydroxyl group could then be protected, followed by nucleophilic addition of a phenyl Grignard reagent to the nitrile carbon. Subsequent vigorous acid hydrolysis would convert the resulting imine into a ketone, which would require a subsequent reduction, or more directly, hydrolyze the nitrile to a carboxylic acid, although the addition to the nitrile is the key challenge.
Catalyst systems for these core reactions are well-established (e.g., zinc in the Reformatsky reaction). More advanced catalytic systems, such as palladium catalysts used in Suzuki or Negishi cross-coupling reactions, could be employed to first synthesize substituted phenylacetic acid precursors, which are then carried forward using one of the above methods. inventivapharma.com
Stereoselective Synthesis Approaches for Chiral Analogs
The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective syntheses to access single enantiomers is of significant interest. This is typically achieved through the use of chiral auxiliaries or enantioselective catalysis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
A highly effective strategy for synthesizing chiral α-hydroxy-α-alkylphenylacetic acids involves using an optically pure starting material that also serves as a chiral precursor. An effective synthesis of related α-alkyl-α-hydroxyphenylacetic acids has been accomplished using readily available and inexpensive (S)-mandelic acid as the chiral starting material. researchgate.net In this approach, the mandelic acid is converted into a cyclic derivative, which then directs the stereoselective alkylation at the α-position. This strategy achieves high diastereoselectivities, often exceeding 95%. researchgate.net
Another well-established class of auxiliaries are the Evans-type oxazolidinones. An N-acyl oxazolidinone derived from phenylacetic acid can be enolized, and its subsequent reaction with cyclopentanone would proceed with facial selectivity dictated by the chiral auxiliary. Wessjohn and colleagues utilized an Evans (R)-4-benzyl-oxazolidinone chiral auxiliary to control stereochemistry in a CuCl2-mediated Reformatsky reaction. psiberg.com
Other auxiliaries, such as camphorsultam or pseudoephedrine amides, could also be employed to achieve diastereoselective addition to cyclopentanone. nih.gov A more modern approach involves the use of chiral lithium amides as "traceless" auxiliaries. In this method, a stoichiometric amount of a chiral lithium amide is used to deprotonate the arylacetic acid, forming a chiral enediolate complex in situ. This complex then reacts with an electrophile (like a cyclopentyl halide) with high enantioselectivity. This method has been used for the direct alkylation of phenylacetic acid with cyclopentyl iodide, achieving a 96% enantiomeric excess (ee). nih.gov
The following table summarizes findings from studies on chiral auxiliaries for the synthesis of related chiral acids.
| Chiral Auxiliary/Precursor | Reaction Type | Key Findings | Achieved Selectivity (in related systems) | Reference |
|---|---|---|---|---|
| (S)-Mandelic Acid | Diastereoselective Alkylation | Serves as a chiral starting material; directs the addition of the alkyl group. | >95% ds | researchgate.net |
| Evans Oxazolidinone | Reformatsky Reaction | Used to control absolute stereochemistry in the addition of an enolate to an electrophile. | High diastereoselectivity | psiberg.com |
| Chiral Lithium Amide | Enantioselective Alkylation | Acts as a "traceless" auxiliary, forming a chiral enediolate complex. | 96% ee (for cyclopentyl iodide addition) | nih.gov |
Enantioselective catalysis offers a more atom-economical approach to chiral synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. For this compound, catalysis can be applied to either asymmetrically introduce the hydroxyl group or to form one of the key bonds in a stereocontrolled manner.
Enantioselective α-Hydroxylation: One potential strategy is the direct enantioselective hydroxylation of a precursor like cyclopentylphenylacetic acid. While challenging with traditional chemical oxidants, biocatalysis presents a powerful option. An engineered microbial cytochrome P450 BM-3 has been shown to efficiently catalyze the α-hydroxylation of phenylacetic acid esters, producing (S)-mandelic acid derivatives with high enantioselectivity (up to 99.5% ee for some substrates). nih.gov This enzymatic approach could foreseeably be adapted to hydroxylate a (1-cyclopentyl)phenylacetic acid ester precursor.
Enantioselective Ring Formation or Functionalization: Alternatively, the stereocenter can be set during the formation of the carbon skeleton. This can be achieved through catalytic asymmetric reactions that form the cyclopentane (B165970) ring or add a group to it. For example, chiral cyclopentenones, which are valuable precursors to saturated cyclopentane systems, can be synthesized via organocatalyzed Michael additions or Nazarov cyclizations. acs.orgacs.org These chiral building blocks could then be elaborated to the final product.
Furthermore, catalytic asymmetric additions to the cyclopentanone precursor are feasible. For instance, a catalytic, enantioselective version of the Reformatsky or Grignard reaction could be developed using a chiral ligand to coordinate the metal (zinc or magnesium). While less common for these specific reactions, the principle is well-established in other C-C bond-forming reactions. For example, iridium-catalyzed asymmetric allylation has been used to create α-chiral bicyclo[1.1.1]pentanes from organozinc reagents, demonstrating that catalytic enantioselective addition to organometallic precursors is possible. nih.gov
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a wide array of chemical modifications, including esterification, amidation, and reduction.
Esterification Reactions for Molecular Diversification
Esterification is a fundamental reaction for modifying carboxylic acids, often employed to enhance the physicochemical properties of a molecule. researchgate.net The reaction of a carboxylic acid with an alcohol, typically under acidic catalysis, yields an ester. For this compound, this transformation offers a route to a variety of ester derivatives. Common methods include Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. researchgate.net Alternatively, solid-supported catalysts such as cation-exchange resins (e.g., Amberlyst-15) can be used to facilitate a more environmentally friendly process with simpler purification. researchgate.netjocpr.com
The choice of alcohol dictates the properties of the resulting ester. For instance, esterification with simple alkyl alcohols can modulate lipophilicity, while reaction with functionalized alcohols can introduce new chemical handles for further derivatization.
Table 1: General Esterification of Phenylacetic Acid Derivatives
| Reactant | Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Phenylacetic acid, Glycerol | Amberlyst-15 | 110°C, 6 hours | Monoester | ~80% | researchgate.net |
| Phenylacetic acid, p-Cresol | Al³⁺-montmorillonite | Reflux in toluene | Aryl ester | High | nih.gov |
This table presents data for phenylacetic acid as a proxy due to the lack of specific data for this compound.
A particularly important subclass of esters is the aminoalkyl esters. These derivatives are often synthesized to improve the solubility or pharmacokinetic profile of a parent drug. The formation of aminoalkyl esters of this compound can be achieved by reacting the parent acid with an amino alcohol. This transformation typically requires the use of coupling agents to activate the carboxylic acid, facilitating its reaction with the hydroxyl group of the amino alcohol.
Amidation and Peptide Coupling
The formation of an amide bond is another crucial transformation of the carboxylic acid group. Amidation of this compound can be accomplished by reacting it with an amine. Direct thermal amidation is possible but often requires harsh conditions. A more common and milder approach involves the use of peptide coupling reagents. omicsonline.org These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. bachem.com
A wide variety of coupling reagents have been developed, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. bachem.compeptide.compeptide.com Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU) are also highly efficient coupling reagents that promote rapid amide bond formation. peptide.comresearchgate.net
Table 2: Common Peptide Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Key Features | Reference |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, often with additives like HOBt. | bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, less hazardous byproducts than BOP. | peptide.com |
This table lists general coupling reagents applicable to carboxylic acids.
Recent advancements have also explored the use of metal catalysts, such as nickel(II) chloride, for the direct amidation of phenylacetic acid derivatives with benzylamines, offering a more atom-economical route. nih.gov
Reduction to Alcohols and Aldehydes
The carboxylic acid moiety of this compound can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents, as carboxylic acids are among the more difficult functional groups to reduce. libretexts.org Lithium aluminum hydride (LiAlH₄) is the classic reagent for this purpose, readily converting carboxylic acids to their corresponding primary alcohols. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for this reduction unless the carboxylic acid is first activated. libretexts.orgresearchgate.net
More selective methods have been developed, such as the use of borane (B79455) (BH₃) or catalytic hydrosilylation with manganese(I) catalysts, which can offer greater functional group tolerance. nih.gov The reduction proceeds through an aldehyde intermediate, which is typically further reduced to the alcohol and cannot be isolated under these conditions. libretexts.org
Reactions of the Tertiary Hydroxyl Group
The tertiary hydroxyl group on the cyclopentyl ring presents a different set of challenges and opportunities for chemical transformation.
Oxidation Reactions
The oxidation of alcohols is a fundamental reaction in organic synthesis. However, tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. libretexts.orgmsu.eduyoutube.comlibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process, which is a requirement for common oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org Therefore, attempts to oxidize this compound with these reagents would likely leave the tertiary alcohol untouched while potentially affecting other parts of the molecule under harsh conditions.
Dehydration Pathways
The tertiary alcohol functionality of this compound is susceptible to dehydration under acidic conditions, a common reaction for such structures. This elimination of a water molecule can lead to the formation of different unsaturated products, primarily through an E1 mechanism.
The process is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). Departure of the water molecule results in a tertiary carbocation intermediate centered on the cyclopentyl ring. This carbocation can then be stabilized by the elimination of a proton from an adjacent carbon, leading to the formation of a double bond.
Depending on which adjacent proton is removed, two main dehydration products can be anticipated:
Cyclopent-1-enyl(phenyl)acetic acid: This product is formed by the removal of a proton from one of the methylene (B1212753) groups of the cyclopentyl ring adjacent to the carbocation.
Cyclopentylidene(phenyl)acetic acid: This isomer results from the removal of the α-proton from the acetic acid moiety.
The formation of the more substituted and conjugated cyclopent-1-enyl(phenyl)acetic acid is generally favored, as it leads to a more stable alkene. vedantu.comdoubtnut.com The specific reaction conditions, such as the choice of acid catalyst and temperature, can influence the ratio of these products.
A study on the acid-catalyzed dehydration of 1-methylcyclohexanol, a structurally similar tertiary alcohol, demonstrates the preferential formation of the endocyclic alkene (1-methylcyclohexene) over the exocyclic one. doubtnut.com This supports the likely predominance of cyclopent-1-enyl(phenyl)acetic acid in the dehydration of this compound.
Substitution Reactions
The hydroxyl and carboxylic acid groups of this compound are amenable to various substitution reactions, allowing for the synthesis of a diverse range of derivatives.
Esterification: The carboxylic acid group can be readily esterified under standard conditions, such as Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. researchgate.netjocpr.com For instance, the esterification of phenylacetic acid with various alcohols has been extensively studied and can be achieved with high yields. researchgate.netjocpr.comnih.gov The use of coupling agents like 1-hydroxybenzotriazole (HOBt) in the presence of a carbodiimide (B86325) can facilitate the esterification with sterically hindered alcohols, such as tertiary alcohols. researchgate.net
Amidation: The carboxylic acid can also be converted to amides through reaction with amines. This transformation is typically carried out using coupling reagents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like HOBt to improve efficiency and reduce side reactions. researchgate.nethepatochem.com Nickel(II) chloride has also been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamines. nih.gov The steric and electronic properties of the substituents on both the acid and the amine can significantly influence the reaction yield. nih.gov
Reactivity of the Phenyl Group
The phenyl ring of this compound can undergo electrophilic aromatic substitution and can be functionalized through modern cross-coupling techniques.
Electrophilic Aromatic Substitution Studies
The phenylacetic acid moiety is generally considered to be weakly activating towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the presence of the bulky (1-hydroxycyclopentyl) group may sterically hinder the ortho positions to some extent.
Common electrophilic aromatic substitution reactions include:
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the phenyl ring can be achieved using appropriate halogenating agents and catalysts. For phenylacetic acid and its derivatives, direct α-chlorination can be a competing reaction, but selective ring halogenation can be achieved under specific conditions. organic-chemistry.org For instance, decarboxylative halogenation of aromatic carboxylic acids can lead to aryl halides. nih.gov
Nitration: The reaction with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring, primarily at the para position due to steric hindrance at the ortho positions.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are classic methods for introducing acyl and alkyl groups, respectively, onto an aromatic ring using a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com While the carboxylic acid group can sometimes interfere with the Lewis acid catalyst, these reactions are, in principle, applicable to derivatives of this compound, likely with functional group protection. sigmaaldrich.com
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of aromatic rings. For derivatives of this compound, where the phenyl ring is attached to a halide or a triflate, various cross-coupling reactions can be employed.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This method is widely used for the formation of biaryl compounds. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is a versatile method for the formation of carbon-carbon bonds. nih.gov
The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions that could be applied to derivatives of this compound.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/Water | mdpi.com |
| Suzuki-Miyaura | Arylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | nih.gov |
| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | Acetonitrile | nih.gov |
| Heck | Alkene | Pd(L-proline)₂ | - | Water | organic-chemistry.org |
Transformations Involving the Cyclopentyl Ring
Ring-Opening Reactions
The cyclopentyl ring in this compound is generally stable. However, under specific conditions, particularly those involving the formation of a carbocation on the ring, rearrangements leading to ring expansion can occur. The driving force for such reactions is often the relief of ring strain and the formation of a more stable carbocation. youtube.comstackexchange.comyoutube.commasterorganicchemistry.com
Functionalization of the Cyclopentane Scaffold
The derivatization of the cyclopentane ring within this compound represents a significant challenge and an opportunity for the synthesis of novel analogs with potentially modulated biological activities. The saturated carbocyclic nature of the cyclopentane moiety necessitates advanced synthetic strategies to achieve selective functionalization, moving beyond classical methods to more modern and efficient C–H activation/functionalization techniques.
Recent advancements in synthetic organic chemistry have provided powerful tools for the direct modification of otherwise unreactive C(sp³)–H bonds. One of the most promising of these strategies for the cyclopentane scaffold is the palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids. nih.gov While research has not yet been published on the direct application of this methodology to this compound itself, the successful functionalization of structurally related α-tertiary cyclopentane carboxylic acids provides a strong proof-of-concept for its potential applicability. nih.gov
This approach offers a pathway to introduce a wide range of aryl groups at the C3 position of the cyclopentane ring, distal to the quaternary center. Such a transformation would lead to a new class of derivatives with a significantly altered three-dimensional structure and polarity, which could have profound effects on their interaction with biological targets.
A key study demonstrated the γ-selective transannular C–H arylation of various cycloalkane carboxylic acids, including cyclopentane systems. nih.gov The reaction typically employs a palladium catalyst, a specialized ligand to control selectivity, a suitable arylating agent (commonly an aryl iodide), and a silver salt as an oxidant. The proposed mechanism involves the coordination of the carboxylic acid to the palladium center, followed by a directed, transannular C–H activation at the γ-position of the cyclopentane ring. This is followed by reductive elimination to form the new C-C bond and regenerate the catalyst.
The successful application of this methodology to α-tertiary cyclopentane carboxylic acids suggests that the quaternary carbon of this compound, bearing both a hydroxyl and a phenylacetic acid group, would be compatible with these reaction conditions. The presence of the free carboxylic acid is, in fact, essential for directing the C-H activation.
Below is a proposed reaction scheme for the γ-C–H arylation of this compound based on the established literature for similar substrates.
Table 1: Proposed Conditions for the γ-C–H Arylation of this compound
| Entry | Arylating Agent | Catalyst | Ligand | Solvent | Temperature (°C) | Proposed Product |
| 1 | 4-Iodoanisole | Pd(OAc)₂ | Quinuclidine-pyridone | Toluene | 120 | (1-Hydroxy-3-(4-methoxyphenyl)cyclopentyl)phenylacetic acid |
| 2 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | Quinuclidine-pyridone | Toluene | 120 | (1-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclopentyl)phenylacetic acid |
| 3 | 3-Iodopyridine | Pd(OAc)₂ | Quinuclidine-pyridone | Toluene | 120 | (1-Hydroxy-3-(pyridin-3-yl)cyclopentyl)phenylacetic acid |
This derivatization strategy highlights a modern and efficient route to novel analogs of this compound. The ability to selectively introduce aryl groups onto the cyclopentane scaffold opens up new avenues for exploring the structure-activity relationships of this class of compounds. Further research would be required to optimize the reaction conditions and to fully characterize the resulting products and their stereochemistry.
Elucidation of Formation Mechanisms for the α-(1-Hydroxycyclopentyl)phenylacetic Acid Core
The synthesis of the α-(1-hydroxycyclopentyl)phenylacetic acid core is a critical step in the preparation of its various derivatives. The primary mechanism for its formation involves the nucleophilic addition of a phenylacetate carbanion equivalent to the carbonyl group of cyclopentanone.
Several synthetic methodologies have been reported, which share a common mechanistic foundation. One prominent method involves the reaction of the sodium salt of phenylacetic acid with cyclopentanone. epdf.pub In this procedure, a strong base, such as sodium hydride, is used to deprotonate the α-carbon of phenylacetic acid, generating a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. The reaction is often facilitated by a Grignard reagent like isopropylmagnesium bromide, which may act as a Lewis acid to activate the cyclopentanone carbonyl group, enhancing its electrophilicity. epdf.pubvdoc.pubscribd.com
Another described method utilizes an organic base as a catalyst in an aprotic solvent. google.comgoogle.com The fundamental steps of the mechanism remain consistent:
Enolate Formation: The organic base abstracts a proton from the α-carbon of phenylacetic acid to form the phenylacetate enolate.
Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of cyclopentanone, leading to the formation of a tetrahedral alkoxide intermediate.
Protonation: The reaction mixture is subsequently neutralized, typically with a mild acid, to protonate the alkoxide, yielding the final product, this compound.
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | Phenylacetic acid + Base | Phenylacetate enolate | Deprotonation of the α-carbon. |
| 2 | Phenylacetate enolate + Cyclopentanone | Tetrahedral alkoxide intermediate | Nucleophilic addition to the carbonyl group. |
| 3 | Tetrahedral alkoxide intermediate + H+ | This compound | Protonation of the alkoxide. |
This mechanistic pathway is a classic example of an aldol-type addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Kinetics and Mechanism of Ester Hydrolysis for α-(1-Hydroxycyclopentyl)phenylacetic Acid Derivatives
The hydrolysis of esters of this compound is a key reaction, particularly in the context of drug metabolism and stability. While specific kinetic data for these exact derivatives are not extensively documented in publicly available literature, mechanistic principles can be inferred from general ester hydrolysis mechanisms and studies on structurally similar compounds, such as esters of 2-hydroxycyclopentanecarboxylic acid. rsc.org
Parallel Reaction Pathways in Degradation
The degradation of esters of this compound in aqueous solution is expected to occur via parallel reaction pathways, the predominance of which is dictated by the pH of the medium.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and the corresponding alcohol. youtube.com
Base-Promoted Hydrolysis (Saponification): In alkaline media, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then eliminates the alkoxide leaving group to form the carboxylic acid. The carboxylic acid is then deprotonated by the alkoxide or another hydroxide ion to form the carboxylate salt. libretexts.org
Neutral Hydrolysis: At or near neutral pH, the uncatalyzed reaction with water can occur, although it is generally much slower than the acid- or base-catalyzed pathways.
Role of the Adjacent Hydroxyl Group in Mechanistic Pathways
The presence of the α-hydroxyl group is anticipated to significantly influence the hydrolysis kinetics. Studies on the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid have shown that these compounds hydrolyze faster than their unsubstituted counterparts. rsc.org This rate enhancement is likely not due to intramolecular hydrogen bonding, as the trans-isomer, where such bonding is not favored, reacts as fast or even faster than the cis-isomer. rsc.org
It is plausible that the hydroxyl group provides anchimeric assistance, or neighboring group participation, in the hydrolysis reaction. The hydroxyl group could act as an intramolecular nucleophile, attacking the ester carbonyl to form a transient lactone intermediate, which is then rapidly hydrolyzed. This pathway would be particularly relevant under conditions where the hydroxyl group is deprotonated.
Furthermore, in the presence of certain buffers, such as borate, the rate of hydrolysis of hydroxy-esters can be enhanced. This is potentially due to the formation of a borate-ester complex, which then facilitates intramolecular nucleophilic catalysis. rsc.org
Influence of pH on Hydrolysis Kinetics
The rate of ester hydrolysis is highly dependent on the pH of the solution. A typical pH-rate profile for ester hydrolysis shows a U-shaped curve, with the minimum rate occurring at a specific pH, and the rate increasing at both lower (acidic) and higher (alkaline) pH values.
kobs = kH+[H+] + kH2O + kOH-[OH-]
This relationship underscores the critical role of pH in determining the stability and degradation kinetics of esters of this compound.
Computational Chemistry Approaches to Reaction Mechanism Modeling
Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the potential energy surfaces of reacting systems. These methods can be used to identify transition states, intermediates, and to calculate activation energies, thereby offering a detailed picture of the reaction pathway.
Transition State Analysis for Key Transformations
For the reactions involving this compound, transition state analysis can provide valuable insights into the key steps.
Formation Reaction: For the formation of the α-(1-hydroxycyclopentyl)phenylacetic acid core, computational methods could be employed to model the transition state of the nucleophilic attack of the phenylacetate enolate on the cyclopentanone carbonyl. This would involve locating the geometry of the transition state structure and calculating its energy relative to the reactants. Such calculations could help in understanding the stereoselectivity of the reaction and the effect of different catalysts or reaction conditions.
Ester Hydrolysis: In the case of ester hydrolysis, transition state analysis can be used to compare the energetic barriers of the different proposed mechanisms (e.g., direct hydrolysis versus a pathway involving intramolecular participation of the hydroxyl group). By modeling the transition states for both the acid- and base-catalyzed pathways, it would be possible to predict the pH-rate profile and to understand the electronic and steric factors that govern the reaction rate.
Molecular Dynamics Simulations of Reactivity
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the reactivity of this compound and its derivatives at an atomic level. These simulations model the time-dependent behavior of a molecular system, providing detailed insights into reaction pathways, transition states, and the influence of the surrounding environment, such as solvent effects, on the reaction mechanism. Given the steric hindrance around the α-carbon of this compound, MD simulations are particularly valuable for elucidating complex reaction dynamics that may be difficult to probe experimentally.
Theoretical Frameworks for Simulating Reactivity
To accurately model chemical reactions like the hydrolysis or esterification of this compound and its derivatives, specialized simulation techniques that can describe the formation and breaking of chemical bonds are necessary. The primary approaches employed for such studies include reactive force fields and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods.
Reactive Force Fields (ReaxFF): ReaxFF is a sophisticated type of classical force field that can dynamically model chemical bond formation and dissociation. acs.orgscm.com Unlike standard non-reactive force fields, ReaxFF uses a bond-order formalism to describe the interactions between atoms, allowing the simulation of complex chemical reactions in large systems containing thousands of atoms. acs.orgyoutube.com A ReaxFF-based MD simulation could be employed to study the thermal degradation or oxidation of this compound, tracking the evolution of intermediates and products over time.
Hybrid QM/MM Simulations: For reactions where a detailed description of electronic changes is crucial, such as in enzyme-catalyzed hydrolysis or reactions involving charge transfer, the hybrid QM/MM approach is often preferred. nih.govnsf.gov In this method, the chemically active region of the system—for instance, the ester group of a derivative of this compound and the attacking nucleophile (e.g., a water molecule or a hydroxide ion)—is treated with a high-level quantum mechanics method. biorxiv.orgyoutube.com The remainder of the system, including the bulk solvent and other parts of the molecule, is described using a more computationally efficient molecular mechanics force field. nsf.govbiorxiv.org This partitioning allows for an accurate description of the reaction chemistry while maintaining computational feasibility.
Simulation of Hydrolysis Mechanisms
A key reaction involving derivatives of this compound, such as its esters, is hydrolysis. MD simulations can elucidate the step-by-step mechanism of this process. For example, a QM/MM simulation could be used to map the free energy surface of the reaction, identifying the transition states and intermediates.
A typical simulation setup to study the hydrolysis of an ester derivative would involve placing the molecule in a periodic box of explicit solvent molecules (e.g., TIP3P water). The system would first be heated and equilibrated under constant temperature and pressure (NPT ensemble) using a classical force field like CHARMM or AMBER. nih.govnih.gov Following equilibration, the QM/MM simulation would be initiated. Advanced sampling techniques, such as metadynamics or umbrella sampling, can be coupled with the QM/MM calculations to efficiently explore the reaction coordinate and compute the free energy profile. researchgate.net
The simulation would track the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, the formation of a tetrahedral intermediate, and the subsequent departure of the alcohol leaving group. The steric hindrance imposed by the cyclopentyl and phenyl groups would be expected to influence the accessibility of the carbonyl carbon and the stability of the tetrahedral intermediate, which can be quantified through the calculated activation energy barriers. researchgate.netmdpi.com
Below is an illustrative table of parameters that might be used in a QM/MM simulation of the hydrolysis of a methyl ester of this compound.
| Parameter | Value/Description |
|---|---|
| System Composition | 1 molecule of methyl (1-hydroxycyclopentyl)phenylacetate, ~4000 TIP3P water molecules |
| Simulation Box | Cubic, ~50 Å x 50 Å x 50 Å with periodic boundary conditions |
| QM Region | Ester group (-COO-CH3), attacking H2O, α-carbon and its direct substituents (cyclopentyl, phenyl, hydroxyl) |
| QM Method | Density Functional Theory (DFT) with B3LYP functional and a 6-31G(d) basis set |
| MM Force Field | CHARMM36 |
| Ensemble | NPT (Constant Number of particles, Pressure, and Temperature) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | Several nanoseconds for equilibration and production runs |
| Free Energy Method | Metadynamics or Umbrella Sampling along a defined reaction coordinate (e.g., C-O bond distance) |
Research Findings from Analogous Systems
For sterically hindered compounds, MD simulations often reveal higher activation energy barriers for hydrolysis compared to less hindered analogs. mdpi.com The analysis of the simulation trajectories can provide a detailed picture of how the bulky substituents restrict the conformational flexibility of the molecule and the approach of the nucleophile.
The following table presents hypothetical but plausible research findings from a molecular dynamics simulation of the hydrolysis of a methyl ester derivative, based on principles derived from studies of similar molecules.
| Finding | Quantitative Insight (Illustrative) | Implication |
|---|---|---|
| Free Energy of Activation (ΔG‡) | 25-30 kcal/mol | Indicates a slow reaction rate at room temperature, consistent with steric hindrance. |
| Structure of Transition State | Characterized by an elongated C-O bond in the forming tetrahedral intermediate. | Provides a precise geometric target for catalyst design to stabilize this high-energy state. |
| Solvent Shell Structure | Reduced number of water molecules in the first solvation shell of the carbonyl carbon compared to less hindered esters. | Highlights the role of steric shielding in reducing the frequency of nucleophilic attack. |
| Role of Hydroxyl Group | Intramolecular hydrogen bonding between the α-hydroxyl and the carbonyl oxygen observed in ~15% of simulation time. | This interaction could slightly stabilize the ground state, potentially increasing the activation barrier. |
Analytical Methodologies for the Characterization and Purity Assessment of 1 Hydroxycyclopentyl Phenylacetic Acid
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure of (1-Hydroxycyclopentyl)phenylacetic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), the methine proton (α-carbon), and the aliphatic protons of the cyclopentyl ring. rsc.org The hydroxyl and carboxylic acid protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon (around 175-180 ppm), the aromatic carbons (125-140 ppm), the quaternary carbon of the cyclopentyl ring attached to the hydroxyl group, the methine carbon, and the methylene (B1212753) carbons of the cyclopentyl ring. rsc.org
To resolve complex structural questions and confirm assignments, two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the cyclopentyl ring and confirm the relationship between the methine proton and adjacent protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). sdsu.edunih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton, for instance, by correlating the aromatic protons to the methine carbon. youtube.com
Solid-State NMR could be utilized to study the compound in its crystalline form, providing insights into polymorphism and intermolecular interactions within the crystal lattice.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 175 - 180 | Chemical shift is solvent and concentration dependent. |
| Aromatic (C₆H₅-) | 7.2 - 7.4 (m) | 125 - 140 | Complex multiplet for the 5 aromatic protons. |
| Methine (-CH(Ph)-) | ~3.5 (s) | ~55 - 60 | A singlet due to the absence of adjacent protons. |
| Cyclopentyl (-CH₂-) | 1.5 - 2.0 (m) | 20 - 40 | Multiple overlapping signals for the 8 methylene protons. |
| Quaternary Cyclopentyl (-C(OH)-) | N/A | ~80 - 85 | Carbon attached to the hydroxyl group. |
| Hydroxyl (-OH) | Variable (broad s) | N/A | Chemical shift is highly variable. |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and elucidating the structure of this compound. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its molecular formula. For C₁₃H₁₆O₃, the expected exact mass is 220.1099. lookchem.com
In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the different structural motifs can be confirmed. youtube.com Common fragmentation pathways for this compound would likely involve:
Loss of a water molecule (H₂O, 18 Da) from the hydroxycyclopentyl group.
Loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).
Cleavage of the bond between the α-carbon and the cyclopentyl ring.
Fragmentation of the cyclopentyl ring itself.
Table 2: Predicted HRMS Fragmentation Data for this compound
| Ion | Proposed Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₇O₃⁺ | 221.1172 | Protonated molecular ion |
| [M-H]⁻ | C₁₃H₁₅O₃⁻ | 219.0982 | Deprotonated molecular ion |
| [M+H-H₂O]⁺ | C₁₃H₁₅O₂⁺ | 203.1067 | Loss of water |
| [M+H-HCOOH]⁺ | C₁₂H₁₃O⁺ | 173.0961 | Loss of formic acid |
| [C₈H₇O₂]⁺ | C₈H₇O₂⁺ | 135.0441 | Fragment containing phenyl and carboxyl groups |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in a molecule. mdpi.com
Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. upi.edu For this compound, characteristic absorption bands would be observed for the O-H stretch of the alcohol and carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong, sharp band around 1700 cm⁻¹), C-H stretches for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and aromatic C=C stretching bands (around 1450-1600 cm⁻¹). researchgate.net
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, it provides complementary information. For this molecule, the aromatic ring vibrations and the C-C backbone stretches are often strong in the Raman spectrum, whereas the O-H and C=O stretches are typically weaker than in the IR spectrum. Low-frequency Raman spectroscopy can also provide information on crystal lattice vibrations. mdpi.com Analysis of related compounds like phenylacetic acid and mandelic acid provides a strong basis for interpreting these spectra. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (Broad) | Weak |
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) | Weak |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 (Strong) | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 (Medium) | Strong |
This compound possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Since enantiomers often exhibit different pharmacological activities, it is crucial to analyze the stereoisomeric purity of the compound.
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a key technique for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers will produce CD spectra that are mirror images of each other. This technique can be used to:
Confirm the presence of optical activity.
Determine the absolute configuration of the molecule by comparing the experimental spectrum to theoretical calculations or reference standards.
Quantify the enantiomeric excess (% ee) of a sample, which is a measure of its stereochemical purity. nih.gov
The analysis of chiral carboxylic acids by CD often involves measuring the electronic transitions of the phenyl chromophore, which are perturbed by the chiral environment. nih.gov
Chromatographic Separation and Purity Determination Methods
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. sielc.comusuhs.edu
Method Development: A typical RP-HPLC method would involve:
Stationary Phase: A C18 column is a common choice, providing good retention for moderately polar compounds. sigmaaldrich.comsigmaaldrich.com
Mobile Phase: A mixture of an aqueous solvent (often with a buffer or acid modifier like phosphoric or formic acid to suppress ionization of the carboxyl group and ensure sharp peaks) and an organic solvent like acetonitrile or methanol. sielc.comusuhs.edu A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components with good resolution.
Detection: A UV detector is commonly used, as the phenyl group provides strong chromophoric activity. A detection wavelength around 210-220 nm is typical for phenylacetic acid derivatives. usuhs.edu
Method Validation: Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. actascientific.comeuropa.eueuropa.eu Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters include: amsbiopharma.comdemarcheiso17025.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Table 4: Typical HPLC Method Validation Parameters and Acceptance Criteria (ICH Q2(R2))
| Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Specificity | Peak purity and resolution from other components | Analyte peak is spectrally pure; Resolution > 2 |
| Linearity | Correlation between concentration and response | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Percent recovery of a known amount of analyte | Typically 98.0% - 102.0% recovery |
| Precision (Repeatability) | Agreement of results for the same sample | Relative Standard Deviation (RSD) ≤ 2% |
| LOD / LOQ | Lowest detectable/quantifiable concentration | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |
| Robustness | Stability against small method variations | System suitability parameters remain within limits |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of volatile and semi-volatile impurities in pharmaceutical substances. thermofisher.comnih.gov For a polar compound like this compound, which contains both a hydroxyl and a carboxylic acid group, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation in the injector port or on the column. Therefore, a derivatization step is typically necessary to convert the analyte into a more volatile and thermally stable form. marinelipids.ca
Derivatization:
A common and effective derivatization technique for compounds containing active hydrogens, such as hydroxyl and carboxylic acid groups, is silylation. scielo.br Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are used to replace the active hydrogens with trimethylsilyl (TMS) groups. marinelipids.ca This process significantly increases the volatility of the analyte, making it amenable to GC analysis.
GC-MS Analysis Conditions:
A hypothetical GC-MS method for the impurity profiling of derivatized this compound would involve the following parameters:
| Parameter | Condition |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase like 5% diphenyl / 95% dimethylpolysiloxane. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 10 minutes. |
| Injector Temperature | 280°C in splitless mode. |
| MS Interface Temperature | 290°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Quadrupole or Ion Trap. |
| Scan Range | m/z 40-650. |
Impurity Identification:
The mass spectrometer detects the fragments of the derivatized analyte and any impurities as they elute from the GC column. The fragmentation pattern is a unique fingerprint that aids in structural elucidation. For the TMS derivative of this compound, characteristic fragments would be expected from the cleavage of the TMS groups and fragmentation of the cyclopentyl and phenylacetic acid moieties. youtube.com The identification of potential impurities, such as starting materials, by-products from the synthesis, or degradation products, is achieved by comparing their mass spectra with established libraries (e.g., NIST) and by interpreting their fragmentation patterns. thermofisher.com
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for its simplicity, speed, and low cost, making it ideal for monitoring the progress of chemical reactions. libretexts.org In the synthesis of this compound, which can be prepared through a Grignard reaction between a phenylacetic acid derivative and cyclopentanone (B42830), TLC can be used to track the consumption of the starting materials and the formation of the product. chemistryconnected.com
TLC Procedure:
A typical TLC procedure for monitoring this reaction would involve spotting the starting materials, the reaction mixture at different time points, and a co-spot (a mixture of starting material and the reaction mixture) on a silica gel plate. quora.com
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates. |
| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., in a 7:3 or 1:1 ratio), with a small amount of acetic acid to suppress the ionization of the carboxylic acid group and reduce tailing. rsc.org |
| Spotting | Capillary tubes are used to apply small spots of the starting material, the reaction mixture, and a co-spot onto the baseline of the TLC plate. libretexts.org |
| Development | The plate is placed in a sealed chamber containing the mobile phase, allowing the solvent to ascend the plate via capillary action. silicycle.com |
| Visualization | After development, the plate is dried and visualized. Since this compound contains a phenyl group, it can be visualized under UV light at 254 nm, where it will appear as a dark spot on a fluorescent background. libretexts.org For enhanced visualization, or for reactants that are not UV-active, a chemical stain can be used. A potassium permanganate (B83412) (KMnO4) stain is effective for visualizing compounds with hydroxyl groups, which will appear as yellow to brown spots on a purple background. silicycle.com Alternatively, a bromocresol green solution can be used to specifically detect acidic compounds, which appear as yellow spots on a blue or green background. epfl.chillinois.edu |
The progress of the reaction is determined by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system. The product, being more polar than some of the starting materials due to the hydroxyl group, is expected to have a lower Rf value.
Quantitative Analysis Method Development
For the accurate quantification of this compound, for example in determining the purity of a manufactured batch or for stability studies, a validated quantitative analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose. ijarsct.co.inijrpas.com
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method with UV detection is a suitable approach for the quantitative analysis of this compound due to the presence of the UV-absorbing phenyl group.
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile. drugfuture.com |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection | UV spectrophotometer at a wavelength of approximately 220 nm. drugfuture.com |
| Injection Volume | 10 µL. |
| Quantification | Based on the peak area of the analyte, calibrated against a standard of known concentration. |
Method Validation:
The developed HPLC method would need to be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ijpsjournal.com This validation would include assessing the following parameters:
Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, and matrix components.
Linearity: The demonstration of a linear relationship between the detector response and the concentration of the analyte over a specified range.
Accuracy: The closeness of the test results obtained by the method to the true value, typically assessed by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Alternative Quantitative Method - Titration:
For the quantification of the bulk substance, a simple acid-base titration can also be employed. ksu.edu.sa A known weight of this compound would be dissolved in a suitable solvent (e.g., a mixture of water and ethanol) and titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a colorimetric indicator like phenolphthalein. libretexts.org The endpoint is reached when the moles of NaOH added are stoichiometrically equivalent to the moles of the acidic analyte. This method, while less sensitive and specific than HPLC, can be a cost-effective and accurate technique for assaying the purity of the compound.
Applications of 1 Hydroxycyclopentyl Phenylacetic Acid in Chemical Synthesis and Research
Role as a Precursor in the Synthesis of Complex Molecules
The primary and most well-documented application of (1-Hydroxycyclopentyl)phenylacetic acid is its function as a key intermediate in the synthesis of pharmaceutical compounds. Its bifunctional nature, containing both a carboxylic acid and a tertiary alcohol, allows for sequential chemical modifications to build intricate molecular architectures.
This compound is a crucial intermediate in the manufacturing of Cyclopentolate (B1215867), an anticholinergic drug. patsnap.comgoogle.com Cyclopentolate is the carboxylic ester that results from the formal condensation of (1-hydroxycyclopentyl)(phenyl)acetic acid with N,N-dimethylethanolamine. nih.gov The hydrochloride salt of Cyclopentolate is used in ophthalmic diagnostic procedures to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle). nih.govnih.gov
The synthesis of this key intermediate typically starts from phenylacetic acid and cyclopentanone (B42830). google.comgoogle.com In one common synthetic route, phenylacetic acid is treated with a Grignard reagent, such as m-toluene magnesium chloride or isopropylmagnesium chloride, in an appropriate solvent like tetrahydrofuran (B95107) (THF). patsnap.com This is followed by the addition of cyclopentanone. patsnap.com The reaction is then quenched with an acid, and the product, this compound, is isolated. patsnap.com An alternative approach involves the use of an organic base, such as potassium tert-butoxide, as a catalyst for the reaction between phenylacetic acid and cyclopentanone in an aprotic solvent. google.com
Following its synthesis, the this compound intermediate is reacted with an amino alcohol, typically 2-(dimethylamino)ethyl chloride (or its hydrochloride salt), in the presence of an acid-binding agent to form the final ester, Cyclopentolate. google.comgoogle.com This ester is subsequently converted to its hydrochloride salt. google.com
Table 1: Example Synthesis Conditions for this compound
| Starting Materials | Reagents/Catalysts | Solvent | Key Conditions | Yield | Purity | Source |
|---|---|---|---|---|---|---|
| Phenylacetic acid, Cyclopentanone | m-Toluene magnesium chloride | Tetrahydrofuran | Dropwise addition at room temp., then heat to 35°C | 85.6% | 95.2% (HPLC) | patsnap.com |
| Phenylacetic acid, Cyclopentanone | Isopropylmagnesium chloride | Tetrahydrofuran | Reaction at 30°C, then quench with 10% HCl | Not specified | Not specified | patsnap.com |
| Phenylacetic acid, Cyclopentanone | Potassium tert-butoxide | Acetonitrile | Reaction at 0°C to room temperature | 85.3% | 95.1% (HPLC) | google.com |
Beyond its role in Cyclopentolate synthesis, this compound has been identified as a useful precursor for the preparation of other important pharmaceutical scaffolds, including oxazolidinone compounds and their derivatives which may act as tankyrase inhibitors.
Oxazolidinone Compounds: The oxazolidinones are a significant class of synthetic antibacterial agents active against a range of multi-drug-resistant Gram-positive pathogens. nih.govnih.gov Linezolid was the first drug from this class to be approved and is used to treat serious infections. nih.gov The core structure of these compounds is the 2-oxazolidinone ring, and numerous synthetic methods have been developed for its construction and derivatization. nih.govorganic-chemistry.orgmdpi.com The incorporation of moieties derived from precursors like this compound allows for the creation of novel analogues with potentially enhanced or modified biological activities.
Tankyrase Inhibitors: Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. nih.gov These enzymes are involved in various cellular processes, and their inhibition has emerged as a potential therapeutic strategy for treating hyperproliferative diseases, including certain types of cancer where the Wnt/β-catenin signaling pathway is dysregulated. nih.gov The development of small-molecule tankyrase inhibitors is an active area of research, and scaffolds derived from versatile precursors are valuable in these drug discovery efforts.
While this compound is cited as a building block for these scaffolds, detailed synthetic pathways originating specifically from this compound are not extensively elaborated in the readily available scientific literature.
Utilization in Materials Science Research (if applicable to specific derivatives)
A review of available scientific literature does not indicate specific applications of this compound or its direct derivatives in the field of materials science. Research in this area typically involves polymers, nanomaterials, or other macromolecules, and the incorporation of this specific small molecule has not been a documented focus.
As a Model Compound for Mechanistic Organic Chemistry Studies
There is no significant evidence in the reviewed literature to suggest that this compound has been widely used as a model compound for mechanistic studies in organic chemistry. Such studies often employ simpler or more strategically functionalized molecules to investigate reaction pathways, kinetics, and theoretical principles. mckgroup.org While the synthesis of the compound itself involves interesting chemical transformations, it has not been a focal point for broader mechanistic investigation. rsc.org
Derivatization for Advanced Chemical Probes
The scientific literature does not currently describe specific instances of this compound being derivatized to create advanced chemical probes for applications such as bioimaging or molecular diagnostics. While its carboxylic acid group is amenable to various chemical modifications, its application in this specific area of research has not been reported.
Theoretical and Computational Studies of 1 Hydroxycyclopentyl Phenylacetic Acid
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic properties of organic molecules like (1-Hydroxycyclopentyl)phenylacetic acid. These calculations can provide precise information on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's geometry.
Furthermore, these methods are instrumental in determining key electronic properties that govern the molecule's reactivity and interactions. Important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other electronic properties that can be computed include the dipole moment, which provides insight into the molecule's polarity, and the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack.
Illustrative Data from a Hypothetical DFT Calculation:
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.8 D | A non-zero dipole moment indicates an uneven distribution of electron density, making the molecule polar. |
Note: The data in this table is illustrative and represents typical values that could be obtained from a DFT calculation for a molecule of this nature.
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis is a computational method used to identify the most stable conformations and to understand the energy barriers between them. This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.
By systematically rotating the single bonds within the molecule and calculating the potential energy at each step, a conformational energy landscape can be generated. This landscape maps the energy of the molecule as a function of its geometry, revealing the low-energy, stable conformations (local minima) and the transition states (saddle points) that connect them. The global minimum on this landscape corresponds to the most stable conformation of the molecule.
Hypothetical Energy Profile for a Key Dihedral Angle:
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 60 | 1.5 |
| 120 | 3.8 |
| 180 | 0.0 (Global Minimum) |
| 240 | 3.8 |
| 300 | 1.5 |
Note: This table provides a simplified, hypothetical energy profile for the rotation around a single bond in this compound, illustrating how conformational analysis identifies the most stable arrangement.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry offers powerful methods for predicting spectroscopic parameters, which can be invaluable for structure elucidation and verification. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly relevant.
Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts can then be compared with experimental NMR data to confirm the molecular structure or to help assign the signals in a complex spectrum. The accuracy of these predictions has significantly improved with the advancement of computational methods and can be a reliable tool in chemical analysis.
Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts:
| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic Protons | 7.2 - 7.4 | 7.3 |
| Methine Proton | 3.5 | 3.6 |
| Cyclopentyl Protons | 1.5 - 1.9 | 1.6 - 2.0 |
| Hydroxyl Proton | 4.8 | 5.0 |
Note: The data presented here is for illustrative purposes to show the correlation between computationally predicted and experimentally observed NMR chemical shifts.
Interaction Studies with Host Molecules (e.g., Cyclodextrins via Molecular Modeling)
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be employed to study the interaction of this compound with host molecules like cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, which can alter the guest's physical and chemical properties, such as solubility and stability.
Molecular docking can predict the most likely binding mode of the guest molecule within the cyclodextrin cavity and estimate the binding affinity. Following docking, MD simulations can provide a dynamic view of the inclusion complex, revealing the stability of the complex over time and the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that hold the complex together.
Hypothetical Binding Energies for Inclusion Complexes:
| Cyclodextrin Type | Docking Score (kcal/mol) | Key Interactions |
| α-Cyclodextrin | -4.5 | Phenyl group partially included |
| β-Cyclodextrin | -6.8 | Phenyl group fully encapsulated, hydrogen bonding with hydroxyl groups |
| γ-Cyclodextrin | -5.2 | Loose fit of the phenyl group |
Note: This table provides hypothetical binding energies to illustrate how molecular modeling can be used to compare the affinity of a guest molecule for different host molecules.
Reactivity Prediction and Reaction Pathway Analysis
Computational methods can be used to predict the reactivity of this compound and to explore potential reaction pathways. By analyzing the electronic properties calculated through quantum chemistry, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential, reactive sites within the molecule can be identified.
Furthermore, computational chemistry allows for the detailed investigation of reaction mechanisms. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. This information is crucial for understanding the feasibility of a reaction and for predicting the major products. For instance, the mechanism of esterification or oxidation of this compound could be elucidated through such computational studies.
Future Research Directions and Emerging Trends
Development of More Sustainable Synthetic Routes
The traditional synthesis of (1-Hydroxycyclopentyl)phenylacetic acid often involves a Grignard reaction between a phenylacetic acid derivative and cyclopentanone (B42830). While effective, this method presents challenges common to organometallic reactions, such as the use of volatile organic solvents and the need for stringent anhydrous conditions. Future research is increasingly focused on developing greener and more sustainable synthetic alternatives.
Biocatalysis: One promising avenue is the use of biocatalysts, such as enzymes, to perform the synthesis under milder and more environmentally friendly conditions. researchgate.netnih.govacs.org The application of enzymes could offer high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing waste. researchgate.net Research into identifying or engineering enzymes capable of catalyzing the formation of tertiary α-hydroxy acids is an active area of investigation. This approach aligns with the principles of green chemistry by utilizing renewable catalysts and often aqueous reaction media. ijprt.org
Flow Chemistry: Continuous flow chemistry presents another significant opportunity for a more sustainable synthesis. beilstein-journals.orgchemicalindustryjournal.co.ukvapourtec.com Flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction parameters and improved safety, particularly for highly exothermic reactions like the Grignard synthesis. vapourtec.com This technology can lead to higher yields, reduced reaction times, and easier scale-up. beilstein-journals.org The in-situ generation and immediate consumption of reactive intermediates in a closed system can also minimize the handling of hazardous materials.
A comparison of traditional versus potential sustainable synthetic approaches is outlined in the table below.
| Feature | Traditional Grignard Synthesis | Potential Sustainable Routes (Biocatalysis/Flow Chemistry) |
| Solvents | Typically ethers (e.g., THF) | Aqueous media (biocatalysis), reduced solvent volume (flow) |
| Catalysts | Stoichiometric Grignard reagent | Catalytic enzymes (biocatalysis) |
| Conditions | Anhydrous, often cryogenic temperatures | Mild temperatures and pressures |
| Safety | Handling of pyrophoric reagents | Improved intrinsic safety |
| Waste | Generation of magnesium salts | Reduced waste streams, potential for catalyst recycling |
Exploration of Novel Derivatization Pathways for Undiscovered Applications
Beyond its established role as a precursor to Cyclopentolate (B1215867), this compound serves as a versatile scaffold for the synthesis of novel bioactive molecules. Its structural motifs—a carboxylic acid, a tertiary alcohol, a phenyl group, and a cyclopentyl ring—offer multiple points for chemical modification.
Future research will likely focus on creating libraries of derivatives for high-throughput screening against a wide range of biological targets. For instance, the core structure is already known to be a key component in the preparation of oxazolidinone compounds that act as inhibitors of tankyrase, an enzyme implicated in cancer. chemicalindustryjournal.co.uk By modifying the phenyl ring, the cyclopentyl moiety, or by converting the carboxylic acid to various amides, esters, or other functional groups, new compounds with potentially enhanced or entirely different biological activities could be discovered.
Potential derivatization strategies and their target applications are summarized in the following table.
| Derivatization Site | Potential Modification | Potential Therapeutic Area |
| Carboxylic Acid | Amidation, Esterification | Anticancer, Antiprotozoal nih.gov |
| Phenyl Ring | Substitution (e.g., halogens, nitro groups) | Antibacterial, Antifungal mdpi.com |
| Cyclopentyl Ring | Functionalization, Ring expansion/contraction | Modulation of pharmacokinetic properties |
| Tertiary Alcohol | Etherification, Acylation | Prodrug design, improved solubility |
Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Tools
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing processes and designing new ones. While the general mechanism of the Grignard reaction is well-understood, the specific nuances of the reaction with cyclopentanone and a phenylacetic acid derivative warrant further investigation.
Spectroscopic Techniques: Advanced spectroscopic methods, such as in-situ NMR spectroscopy, can provide real-time monitoring of reaction progress, helping to identify transient intermediates and determine kinetic profiles. This data is invaluable for optimizing reaction conditions to maximize yield and minimize byproduct formation.
Computational Chemistry: Computational tools, particularly Density Functional Theory (DFT), are becoming increasingly powerful in elucidating reaction pathways. researchgate.netrsc.org DFT calculations can be employed to model the transition states of the Grignard addition, providing insights into the stereoselectivity of the reaction. researchgate.net Such computational studies can help in the rational design of catalysts and reaction conditions to favor the formation of a desired stereoisomer. Furthermore, computational analysis can predict the spectroscopic signatures (e.g., NMR chemical shifts) of potential products and intermediates, aiding in their experimental identification. rsc.org
| Research Question | Potential Tool | Expected Outcome |
| Reaction kinetics and intermediate identification | In-situ NMR Spectroscopy | Optimized reaction conditions, confirmation of reaction pathway |
| Transition state analysis and stereoselectivity | Density Functional Theory (DFT) | Rational catalyst design for stereoselective synthesis |
| Conformational analysis of derivatives | 2D NMR (NOESY/ROESY) and Computational Modeling | Structure-activity relationship (SAR) insights |
Integration of this compound into Broader Synthetic Strategies
The utility of this compound as a building block in the synthesis of more complex molecules is a significant area for future exploration. Its current primary application is in the synthesis of Cyclopentolate, where it is esterified with 2-(dimethylamino)ethanol.
The inherent functionality of this molecule, however, makes it a valuable starting material for the synthesis of a variety of other complex structures, including natural product analogs. nih.govengineering.org.cnmdpi.com The combination of a chiral tertiary alcohol and a carboxylic acid in a single molecule provides a powerful handle for constructing intricate molecular architectures. Future synthetic strategies may involve using this compound in multicomponent reactions or as a key fragment in convergent total synthesis approaches.
Stereoselective Synthesis of Enantiopure this compound
This compound possesses a chiral center at the carbon bearing the carboxyl and hydroxyl groups. For many pharmaceutical applications, a single enantiomer is often responsible for the desired therapeutic effect. Therefore, the development of efficient methods for the stereoselective synthesis of enantiopure this compound is of paramount importance.
Chiral Resolution: Classical resolution of the racemic mixture through the formation of diastereomeric salts with a chiral resolving agent is a viable, though often inefficient, method. More advanced techniques, such as chiral chromatography (e.g., HPLC or SFC with chiral stationary phases), can be employed for the analytical and preparative separation of the enantiomers. hmdb.casmu.edu
Asymmetric Synthesis: A more elegant and atom-economical approach is asymmetric synthesis, where the desired enantiomer is formed selectively from an achiral precursor. This can be achieved through the use of chiral catalysts or auxiliaries. mdpi.comnih.govchiralpedia.com For instance, the Grignard reaction could be rendered asymmetric by employing a chiral ligand to coordinate with the magnesium, thereby directing the nucleophilic attack to one face of the cyclopentanone.
Enzymatic Methods: Biocatalytic methods offer excellent potential for stereoselective synthesis. Enzymatic kinetic resolution, where one enantiomer of the racemic acid is selectively transformed (e.g., esterified) by an enzyme, is a well-established technique. vapourtec.com Furthermore, the development of enzymatic deracemization processes, where the undesired enantiomer is converted into the desired one in situ, represents a highly efficient strategy to obtain a single enantiomer in high yield. nih.govmdpi.comresearchgate.net
| Method | Description | Advantages | Challenges |
| Chiral Resolution | Separation of a racemic mixture. | Well-established techniques. | Maximum 50% yield for the desired enantiomer. |
| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer. | High enantioselectivity, potentially high yield. | Development and cost of effective catalysts. |
| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer. | High selectivity, mild conditions. | Maximum 50% yield without a racemization step. |
| Enzymatic Deracemization | Conversion of the undesired enantiomer to the desired one. | Theoretical 100% yield of the desired enantiomer. | Requires a suitable enzyme system. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying (1-hydroxycyclopentyl)phenylacetic acid in biological samples?
- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for enhanced sensitivity. For protein-binding studies, employ Bradford assays (dye-binding at 595 nm) or Folin-Ciocalteu reagent-based quantification (absorbance at 750 nm) . Validate methods using spike-and-recovery experiments in matrices like plasma or cell lysates.
Q. How does pH influence the stability of this compound in experimental buffers?
- Methodology : Conduct accelerated degradation studies under varying pH (e.g., 4.0–9.0) at 37°C. Monitor degradation via LC-MS to identify breakdown products. Evidence shows rapid ester hydrolysis occurs at alkaline pH (>7.5), requiring neutral buffers (pH 6.5–7.4) for long-term stability .
Q. What cellular assays are suitable for assessing the compound’s inhibitory effects on protein synthesis?
- Methodology : Use puromycin incorporation assays (via Western blot or fluorescence) to measure nascent peptide chains. Combine with ribosome profiling to confirm ribosomal binding and peptide bond inhibition . Dose-response curves (0.1–100 µM) in HEK-293 or HeLa cells are recommended to identify IC50 values.
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity thresholds in animal models be resolved?
- Methodology : Perform meta-analysis of published LC50 values (e.g., rodent hepatocytes vs. human cell lines) to identify species-specific metabolic differences. Use in vitro/in vivo correlation (IVIVC) models with pharmacokinetic parameters (e.g., clearance, volume of distribution) from population PK studies . Validate using transgenic mice lacking phenylacetyl-CoA ligase to isolate pathway-specific effects .
Q. What experimental designs are optimal for studying its subcellular localization and ribosomal targeting?
- Methodology : Employ confocal microscopy with fluorescently tagged ribosomes (e.g., RPL10a-GFP) and click chemistry for in situ tracking of the compound. Fractionate cells via differential centrifugation and quantify cytoplasmic vs. endoplasmic reticulum localization using LC-MS . Crosslinking immunoprecipitation (CLIP-seq) can map ribosomal binding sites .
Q. How do metabolic pathways involving phenylacetyl-CoA ligase affect the compound’s activity in vivo?
- Methodology : Use CRISPR-Cas9 knockout models to silence phenylacetyl-CoA ligase in hepatocytes. Monitor metabolite flux via ¹³C-labeled this compound and track intermediates with UPLC-QTOF-MS . Compare wild-type vs. knockout models to assess pathway dominance in detoxification or bioactivation .
Q. What pharmacokinetic modeling approaches are recommended for dose optimization in hepatic impairment studies?
- Methodology : Implement nonlinear mixed-effects modeling (NONMEM) with covariates like body weight, CYP2C9 genotype, and albumin levels. Validate using sparse sampling data from phase II trials and simulate AUC/MIC ratios for dose adjustments in cirrhotic patients .
Methodological Challenges and Solutions
Q. How can researchers address batch-to-batch variability in synthesized this compound?
- Solution : Characterize purity via ¹H/¹³C NMR (e.g., cyclopentyl hydroxyl proton at δ 4.2–4.5 ppm) and chiral HPLC to confirm stereochemical consistency. Use accelerated stability testing (40°C/75% RH for 6 months) to establish shelf-life thresholds .
Q. What strategies mitigate off-target effects in protein synthesis inhibition assays?
- Solution : Include cycloheximide (eukaryotic) vs. chloramphenicol (prokaryotic) as controls to distinguish ribosomal specificity. Perform RNA-seq to identify downstream stress-response genes (e.g., ATF4, CHOP) and validate via siRNA knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
